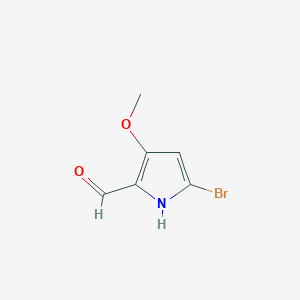![molecular formula C15H21F2NO2 B6646557 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol involves the inhibition of various enzymes and signaling pathways that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in the growth and survival of cancer cells. Additionally, it has been demonstrated to activate AMP-activated protein kinase (AMPK), which is a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the development of various inflammatory diseases. Additionally, it has been found to increase the expression of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which could be beneficial for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of using 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol in lab experiments is its high purity and high yield, which ensures reproducibility and accuracy of the results. Additionally, it has been shown to have low toxicity and good solubility, making it easy to handle and administer. However, one of the limitations of using this chemical compound is its relatively high cost, which could limit its widespread use in scientific research.
将来の方向性
There are several future directions related to the use of 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol in scientific research. One of the potential areas of application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects. Additionally, it could be used in the development of novel therapies for obesity and related metabolic disorders, as it has been found to have anti-obesity effects. Furthermore, it could be used in the development of new drug delivery systems, as it has good solubility and can be easily incorporated into various drug formulations.
Conclusion:
In conclusion, 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol is a chemical compound that has shown great potential for various applications in scientific research. Its high purity, reproducibility, and low toxicity make it an attractive candidate for the development of novel therapies for various diseases. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
合成法
The synthesis of 1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol involves a multi-step process that includes the reaction of 2,5-difluorobenzaldehyde with cyclopentylmagnesium bromide, followed by the reaction of the resulting intermediate with N-[(tert-butoxy)carbonyl]-L-valine and subsequent reduction with borane-methyl sulfide complex. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been demonstrated to have hypoglycemic and hypolipidemic effects, making it a promising candidate for the treatment of diabetes and related metabolic disorders. Furthermore, it has been found to have vasodilatory effects, which could be beneficial for the treatment of cardiovascular diseases.
特性
IUPAC Name |
1-(2,5-difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2NO2/c16-11-3-4-13(17)12(7-11)14(20)8-18-9-15(10-19)5-1-2-6-15/h3-4,7,14,18-20H,1-2,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOCLJUCZVQBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC(C2=C(C=CC(=C2)F)F)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol](/img/structure/B6646484.png)
![1-N-[(4-fluoro-3-methylphenyl)methyl]-1-N,4-dimethylpentane-1,3-diamine](/img/structure/B6646491.png)



![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)
![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![2-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-3-yl]acetic acid](/img/structure/B6646564.png)
